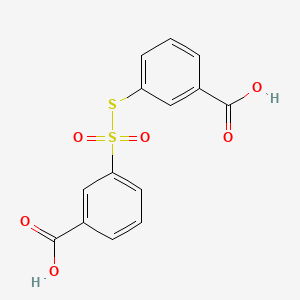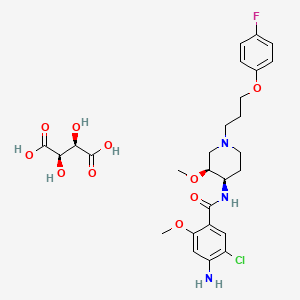
Cisapride tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cisapride tartrate is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It acts as a serotonin 5-HT4 receptor agonist and indirectly as a parasympathomimetic, increasing acetylcholine release in the enteric nervous system . This compound has been used to treat conditions like gastroesophageal reflux disease and diabetic gastroparesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cisapride tartrate can be synthesized through a multi-step process involving the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the use of hydrophilic polymers to create sustained-release formulations . These formulations are designed to release the drug at different sites along the gastrointestinal tract, ensuring a consistent therapeutic effect .
Análisis De Reacciones Químicas
Types of Reactions
Cisapride tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its pharmacological properties.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy and safety.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or diminishing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution could introduce new functional groups that modify the compound’s activity .
Aplicaciones Científicas De Investigación
Cisapride tartrate has been extensively studied for its applications in various fields:
Mecanismo De Acción
Cisapride tartrate acts by stimulating serotonin 5-HT4 receptors, which increases the release of acetylcholine in the enteric nervous system . This leads to enhanced motility in the upper gastrointestinal tract, including increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter, and increased peristalsis of the duodenum and jejunum . The compound does not stimulate muscarinic or nicotinic receptors, nor does it inhibit acetylcholinesterase activity .
Comparación Con Compuestos Similares
Similar Compounds
Metoclopramide: Like cisapride tartrate, metoclopramide is a prokinetic agent used to treat gastrointestinal motility disorders.
Uniqueness
This compound is unique in its selective action on serotonin 5-HT4 receptors, which distinguishes it from other prokinetic agents that may have broader or different receptor targets . This specificity contributes to its efficacy in enhancing gastrointestinal motility without significant central nervous system side effects .
Propiedades
Número CAS |
86718-71-0 |
|---|---|
Fórmula molecular |
C27H35ClFN3O10 |
Peso molecular |
616.0 g/mol |
Nombre IUPAC |
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C23H29ClFN3O4.C4H6O6/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;5-1(3(7)8)2(6)4(9)10/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1-2,5-6H,(H,7,8)(H,9,10)/t20-,22+;1-,2-/m11/s1 |
Clave InChI |
QFMZVCBZQAEZSJ-OIKXSMCUSA-N |
SMILES isomérico |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


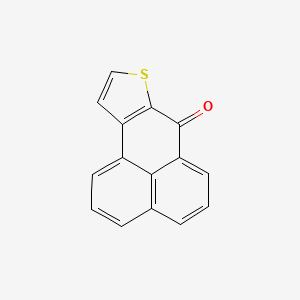
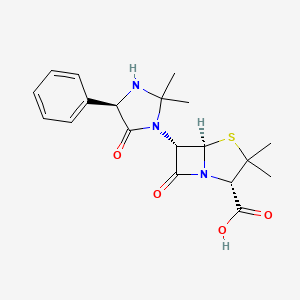
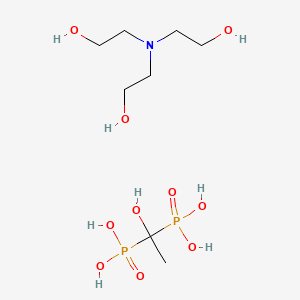
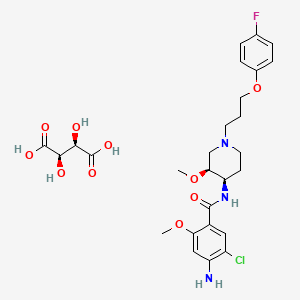
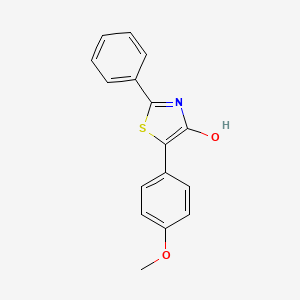

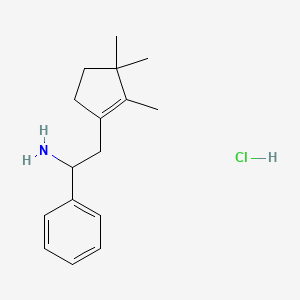

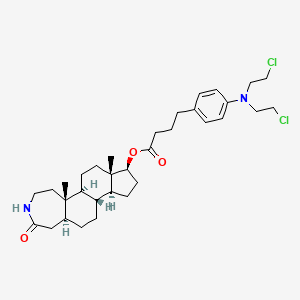
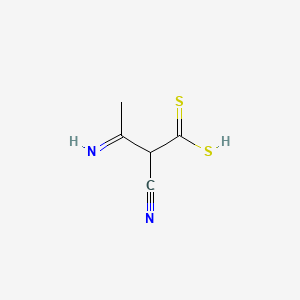
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
